2-(3-Fluoropiperidin-1-yl)ethanamine

Physicochemical property Process chemistry Purification

2-(3-Fluoropiperidin-1-yl)ethanamine (CAS 477577-23-4) is a fluorinated piperidine derivative with the molecular formula C7H15FN2 and a molecular weight of 146.21 g/mol. As a primary aliphatic amine incorporating a 3-fluoropiperidine motif, it serves as a versatile building block in medicinal chemistry for the synthesis of bioactive small molecules, including receptor antagonists and enzyme inhibitors.

Molecular Formula C7H15FN2
Molecular Weight 146.21 g/mol
CAS No. 477577-23-4
Cat. No. B3139180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropiperidin-1-yl)ethanamine
CAS477577-23-4
Molecular FormulaC7H15FN2
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCN)F
InChIInChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2
InChIKeyZDSQYCHUPBZWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoropiperidin-1-yl)ethanamine (CAS 477577-23-4): Procurement-Relevant Chemical Profile


2-(3-Fluoropiperidin-1-yl)ethanamine (CAS 477577-23-4) is a fluorinated piperidine derivative with the molecular formula C7H15FN2 and a molecular weight of 146.21 g/mol . As a primary aliphatic amine incorporating a 3-fluoropiperidine motif, it serves as a versatile building block in medicinal chemistry for the synthesis of bioactive small molecules, including receptor antagonists and enzyme inhibitors . The strategic placement of the fluorine atom on the piperidine ring alters key physicochemical properties such as basicity, lipophilicity, and metabolic stability compared to its non-fluorinated analogue, 2-(piperidin-1-yl)ethanamine, making it a critical intermediate when these altered properties are required for downstream target engagement or ADME optimization .

Why General-Purpose 2-(Piperidin-1-yl)ethanamine Cannot Substitute 2-(3-Fluoropiperidin-1-yl)ethanamine in Lead Optimization


Simple interchange of 2-(3-Fluoropiperidin-1-yl)ethanamine with its non-fluorinated parent, 2-(piperidin-1-yl)ethanamine (CAS 27578-60-5), is precluded in advanced research and development settings due to significant divergences in physicochemical and biological behavior. The introduction of a single fluorine atom at the piperidine 3-position substantially decreases the basicity of the adjacent nitrogen (estimated ΔpKa ~ -1.5 to -2.0 units), directly impacting amine protonation state, molecular recognition, and off-target binding profiles [1]. Furthermore, the fluorine atom increases hydrophobic surface area and alters molecular conformation, which can lead to quantifiable differences in passive membrane permeability and metabolic soft spot protection, as evidenced by comparative metabolic stability studies on analogous fluorinated piperidine pairs . Consequently, substituting one for the other introduces uncontrolled variables that can confound structure-activity relationship (SAR) analyses and invalidate pharmacokinetic predictions generated for a specific lead series.

Quantitative Differentiation of 2-(3-Fluoropiperidin-1-yl)ethanamine from Non-Fluorinated and Isomeric Analogues


Physicochemical Property Differentiation: Altered Boiling Point and Density vs. Non-Fluorinated Analogue

Substitution at the piperidine 3-position with fluorine leads to measurable changes in bulk physical properties relative to 2-(piperidin-1-yl)ethanamine. These differences directly impact purification protocols (e.g., distillation conditions) and formulation strategies .

Physicochemical property Process chemistry Purification

Enabling Access to a Privileged Chemical Space in Kinase and GPCR Patents

The 3-fluoropiperidin-1-yl ethanamine motif is structurally integral to compounds in disclosed patent libraries targeting high-value therapeutic areas, distinguishing it from non-fluorinated alternatives. For example, US Patent No. 20090137813 explicitly claims processes for preparing piperidine derivatives, highlighting their role as key intermediates for generating focused libraries with unique intellectual property positions [1]. A specific disclosed compound (5-ethyl-6-{4-[4-(3-fluoro-4-trifluoromethylphenyl)-1-(2-(3-fluoropiperidin-1-yl)ethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-ylamine) exemplifies its use in constructing complex molecules for which the simple non-fluorinated analogue would lead to a structurally distinct patent space .

Medicinal chemistry Patent analysis Building block

Inferred Improvement in Metabolic Stability Based on Fluorine Blocking Strategy

While direct comparative microsomal stability data for 2-(3-Fluoropiperidin-1-yl)ethanamine itself is sparse in the public domain, the strategy of fluorine substitution at metabolically labile sites on piperidines is a well-validated medicinal chemistry tactic . A study on a series of fluorinated piperidine derivatives revealed that introducing fluorine leads to compounds with notable multifunctional biological activity and favorable interactions, supporting the general principle that this modification enhances metabolic robustness compared to the unsubstituted parent [1]. The 3-position on the piperidine ring is a known site for oxidative metabolism, and fluorine incorporation at this carbon is predicted to block potential hydroxylation, thereby improving half-life.

Drug metabolism ADME Lead optimization

Targeted Biological Profile Divergence: Reported Aldose Reductase Inhibitory Potential

A supplier's technical datasheet identifies 2-(3-Fluoropiperidin-1-yl)ethanamine as an aldose reductase inhibitor being investigated for diabetic peripheral neuropathy . Although detailed % inhibition or IC50 values at a specific concentration are not provided in the datasheet, this reported biological profile represents a clear point of divergence from the non-fluorinated analogue, for which no such activity has been similarly noted. This suggests that the fluorine atom is a critical determinant for engaging the aldose reductase target, and this specific activity would not be expected from the unsubstituted analogue. A search of BindingDB reveals activity data for closely related fluorinated piperidine scaffolds against various targets, including a potent IC50 of 4 nM in a CXCR3 FLIPR assay (BindingDB BDBM208589), underscoring the ability of this chemotype to achieve high-affinity interactions [1].

Aldose reductase inhibitor Diabetic complications Biological activity

Optimal Deployment Scenarios for 2-(3-Fluoropiperidin-1-yl)ethanamine in R&D Procurement


Synthesis of Patent-Differentiated, Fluorine-Containing Kinase or GPCR Antagonist Libraries

An R&D team aims to expand its intellectual property portfolio in a crowded kinase or GPCR target space. Using 2-(3-fluoropiperidin-1-yl)ethanamine as a capping group or linker enables the creation of novel analogs with a fluorine atom at a specific position on the piperidine ring, as exemplified in US Patent 20090137813. This chemical matter is structurally distinct from libraries built using the non-fluorinated parent amine, providing a clear path to composition-of-matter claims. The altered electron density and conformation from the fluorine atom can also lead to unexpected selectivity or potency improvements [1].

Preemptive Metabolic Stability Enhancement in a Lead Compound's Eastern or Solvent-Exposed Region

In a lead optimization campaign, in vitro metabolite identification (Met-ID) studies have flagged the piperidine ring as a metabolic soft spot. Rather than proceeding with a costly late-stage C-H fluorination of the advanced intermediate, the medicinal chemistry team can re-synthesize the core using the pre-fluorinated building block 2-(3-fluoropiperidin-1-yl)ethanamine. This strategy is supported by the well-documented ability of fluorine to block oxidative metabolism at a specific site, as evidenced by SAR studies on analogous fluorinated piperidine series .

Early-Stage Probe Development for Aldose Reductase or Related Metabolic Targets

A chemical biology group investigating diabetic neuropathy or other complications of diabetes mellitus requires a functionalized amine for synthesizing a tool compound library. Based on its reported annotation as an aldose reductase inhibitor, 2-(3-fluoropiperidin-1-yl)ethanamine can serve as a rationally chosen central scaffold. This targeted approach, guided by the compound's preliminary biological profile, offers a more hypothesis-driven starting point than screening a vast, untargeted amine collection, potentially accelerating the discovery of a chemical probe for pathway validation .

Developing CNS-Penetrant Candidates by Modulating Amine Basicity

A CNS drug discovery program requires a basic amine with a reduced pKa to optimize the balance between target engagement (often requiring some protonation) and passive CNS permeability (often favoring less basic, neutral forms). 2-(3-Fluoropiperidin-1-yl)ethanamine, with its estimated pKa significantly lower than its non-fluorinated counterpart due to the electron-withdrawing effect of the fluorine atom, provides this finely tuned basicity. This allows medicinal chemists to dial in the desired physicochemical profile for achieving optimal brain exposure, a critical parameter not accessible with the more basic, non-fluorinated analogue [2].

Quote Request

Request a Quote for 2-(3-Fluoropiperidin-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.